
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
Vue d'ensemble
Description
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate, also known as BAC, is a synthetic compound used for a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 339.4 g/mol and melting point of 144-146 °C. BAC is a versatile compound used to study the biochemical and physiological effects of various substances. It is also used in laboratory experiments to study the mechanisms of action of various compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The presence of multiple functional groups such as amino, cyano, and carbamate allows for high versatility in chemical reactions, making this compound a valuable intermediate in the synthesis of potential therapeutic agents. It can be used to create novel compounds with anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: Building Blocks
The compound serves as a building block for the synthesis of more complex pyrazole derivatives . Its structure can undergo various organic transformations, including cycloadditions, substitutions, and coupling reactions, which are fundamental in the construction of complex organic molecules for further study or application.
Catalysis: Ligand Design
In catalysis, the compound’s structural features can be utilized to design ligands for transition metal catalysts . These ligands can enhance the selectivity and efficiency of catalytic processes, such as hydrogen transfer reactions or oxidative cyclizations, which are crucial in industrial chemistry.
Agricultural Chemistry: Pesticide Development
Pyrazole derivatives have been explored for their potential use in pesticide development . The compound could be modified to create new pesticides with improved safety profiles and effectiveness against a variety of agricultural pests.
Biochemistry: Enzyme Inhibition
Due to the presence of reactive functional groups, this compound can act as an inhibitor for certain enzymes . It could be used in biochemical research to study enzyme mechanisms or to develop enzyme-based assays for diagnostic purposes.
Mécanisme D'action
Target of action
Pyrazoles can interact with various biological targets. For instance, some pyrazoles have been found to inhibit certain enzymes, such as cyclooxygenase .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific chemical structure. Some pyrazoles work by inhibiting enzymes, while others might interact with receptors or other cellular components .
Biochemical pathways
Pyrazoles can affect various biochemical pathways. For example, by inhibiting certain enzymes, they can disrupt the synthesis of specific biochemicals .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles can vary depending on their specific chemical structure. Some pyrazoles might be well absorbed in the gastrointestinal tract, while others might require metabolic activation to exert their effects .
Result of action
The molecular and cellular effects of pyrazoles can vary greatly. Some might lead to the inhibition of enzyme activity, while others might lead to changes in cell signaling .
Action environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .
Propriétés
IUPAC Name |
benzyl N-[2-[5-amino-4-cyano-3-(4-methylphenyl)pyrazol-1-yl]-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)20-19(13-24)21(25)28(27-20)23(2,3)15-26-22(29)30-14-17-7-5-4-6-8-17/h4-12H,14-15,25H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUXNZZRJDERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



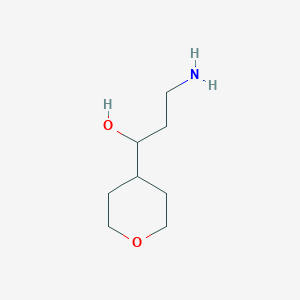
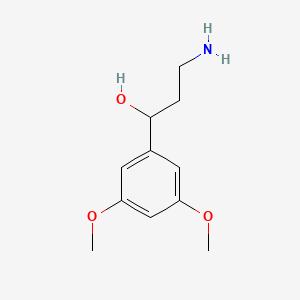
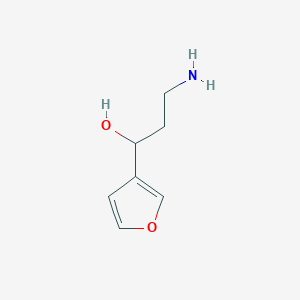
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
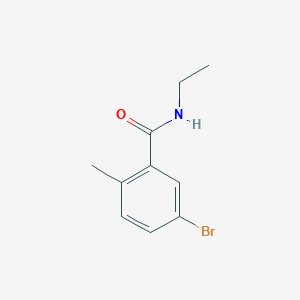
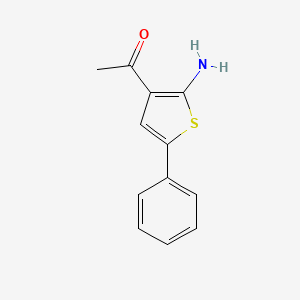
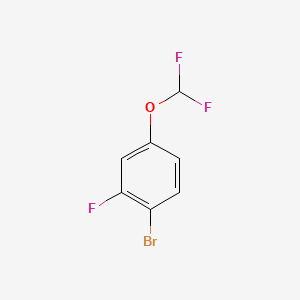
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
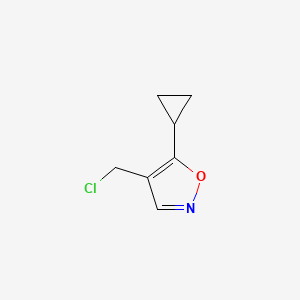

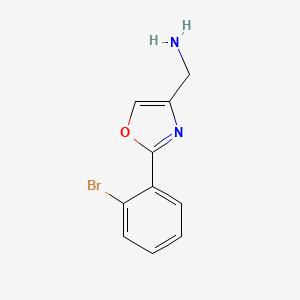
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
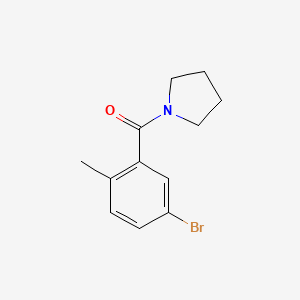
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)